2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside
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Overview
Description
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside is a complex organic compound with the molecular formula C29H28O12 and a molecular weight of 568.53 g/mol . This compound is a derivative of chromen and glucopyranoside, featuring a chromen ring system substituted with a phenyl group and a glucopyranoside moiety acetylated at multiple positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside typically involves the condensation of 4-phenylcoumarin with tetra-O-acetyl-D-glucopyranosyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromen derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects
Comparison with Similar Compounds
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Other Glucopyranosides: Compounds like 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
Uniqueness
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside is unique due to its specific combination of a chromen ring system with a highly acetylated glucopyranoside moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
318481-21-9 |
---|---|
Molecular Formula |
C29H28O12 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2-oxo-4-phenylchromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H28O12/c1-15(30)35-14-24-26(36-16(2)31)27(37-17(3)32)28(38-18(4)33)29(41-24)39-20-10-11-21-22(19-8-6-5-7-9-19)13-25(34)40-23(21)12-20/h5-13,24,26-29H,14H2,1-4H3/t24-,26-,27+,28-,29?/m1/s1 |
InChI Key |
QCLMGHOOPBXDPV-OJHKMLFLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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